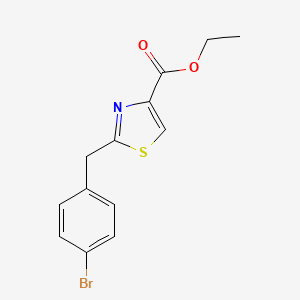

Ethyl 2-(4-bromobenzyl)-1,3-thiazole-4-carboxylate

Vue d'ensemble

Description

Ethyl 2-(4-bromobenzyl)-1,3-thiazole-4-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromobenzyl)-1,3-thiazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, followed by the introduction of the bromobenzyl group. The reaction conditions often involve the use of strong bases and solvents such as ethanol or dimethyl sulfoxide (DMSO). The final step usually includes esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(4-bromobenzyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can

Activité Biologique

Ethyl 2-(4-bromobenzyl)-1,3-thiazole-4-carboxylate is a compound that exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₂BrNO₂S. The thiazole ring contributes to its reactivity and biological activity, while the para-bromobenzyl substituent enhances lipophilicity and may improve interactions with biological targets.

The mechanisms through which this compound exerts its effects are not fully elucidated but are believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cell survival and proliferation.

- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular responses.

- DNA Interaction : Similar thiazole derivatives have been shown to bind to DNA and interfere with topoisomerase II, leading to DNA strand breaks.

Antimicrobial Activity

Research indicates that compounds with thiazole rings often display antimicrobial properties. Preliminary studies suggest that this compound has potential efficacy against various bacterial strains. For instance, it has been evaluated for its minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.5 | Moderate Activity |

| Escherichia coli | 1.0 | Moderate Activity |

Anticancer Activity

This compound has demonstrated anticancer properties in various studies. Its cytotoxic effects have been evaluated against different cancer cell lines, including HepG2 (liver carcinoma) and A-431 (skin carcinoma). The compound's IC50 values indicate its potency in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| HepG2 | 5.0 | Doxorubicin |

| A-431 | 6.5 | Doxorubicin |

The structure-activity relationship analysis suggests that the presence of the bromine atom at the para position enhances its anticancer activity compared to other derivatives lacking this substitution .

Case Studies

- In Vitro Studies : A study involving various thiazole derivatives demonstrated that those with electron-withdrawing groups exhibited increased cytotoxicity against cancer cell lines. This compound was among the most active compounds tested .

- Animal Models : In vivo experiments using murine models have shown that administration of this compound resulted in reduced tumor growth rates when compared to control groups treated with saline solutions, indicating its potential as a therapeutic agent.

Applications De Recherche Scientifique

Pharmaceutical Development

Ethyl 2-(4-bromobenzyl)-1,3-thiazole-4-carboxylate has been explored for its potential pharmacological properties. Thiazole derivatives are known for their diverse biological activities, including:

- Antimicrobial Activity : Research indicates that thiazole derivatives can inhibit the growth of bacteria and fungi. For instance, compounds similar to this one have been tested against various strains, showing promising results in inhibiting microbial proliferation .

- Anticancer Properties : Several studies have highlighted the anticancer potential of thiazole derivatives. For example, derivatives synthesized from thiazoles have demonstrated significant activity against cancer cell lines such as HT29 and A549, with some exhibiting IC50 values in the low micromolar range .

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in disease pathways, making it a candidate for drug development targeting various diseases, including cancer and infectious diseases .

Agrochemical Applications

In agriculture, this compound serves as an intermediate in the synthesis of agrochemicals:

- Pesticides and Herbicides : The compound's structure allows it to be modified into effective pesticides and herbicides. Its bromobenzyl group enhances biological activity against pests .

Case Study 1: Anticancer Activity

A study conducted by Zhang et al. (2018) synthesized various thiazole derivatives, including those related to this compound. These compounds were tested for their anti-proliferative effects on cancer cell lines such as HT29 and A549. One derivative exhibited an IC50 value of 2.01 µM against HT29 cells, indicating strong anticancer activity attributed to its structural features .

Case Study 2: Antimicrobial Efficacy

Research into thiazole-based compounds has shown that they possess significant antimicrobial properties. A recent study evaluated several new thiazole derivatives against a spectrum of microbial species, demonstrating that certain derivatives had superior activity compared to standard antibiotics . The incorporation of the bromobenzyl group in this compound is believed to enhance its efficacy.

Propriétés

IUPAC Name |

ethyl 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGFDLOSJSGBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701212308 | |

| Record name | Ethyl 2-[(4-bromophenyl)methyl]-4-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701212308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207175-67-4 | |

| Record name | Ethyl 2-[(4-bromophenyl)methyl]-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207175-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(4-bromophenyl)methyl]-4-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701212308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.